5-Chloro-2-fluorophenylboronic acid
Overview
Description
5-Chloro-2-fluorophenylboronic acid is a chemical compound with the molecular formula C6H5BClFO2 . It has an average mass of 174.365 Da and a monoisotopic mass of 174.005508 Da .
Synthesis Analysis
The synthesis of 5-Chloro-2-fluorophenylboronic acid is often involved in Suzuki cross-coupling reactions . It is also used in the synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity, synthesis of kinesin spindle protein inhibitors, and GABA α2/3 agonist preparation .Molecular Structure Analysis
The molecular structure of 5-Chloro-2-fluorophenylboronic acid is represented by the formula ClC6H3(F)B(OH)2 . It has a molar refractivity of 38.2±0.4 cm³ and a polarizability of 15.2±0.5 10^-24 cm³ .Physical And Chemical Properties Analysis
5-Chloro-2-fluorophenylboronic acid is a solid at room temperature . It has a density of 1.4±0.1 g/cm³, a boiling point of 310.8±52.0 °C at 760 mmHg, and a flash point of 141.8±30.7 °C . The compound has a molar volume of 123.1±5.0 cm³ and a surface tension of 43.5±5.0 dyne/cm .Scientific Research Applications
Fluorescence Quenching in Boronic Acid Derivatives
5-Chloro-2-fluorophenylboronic acid derivatives have been studied for their fluorescence quenching properties. Research on compounds like 5-chloro-2-methoxyphenylboronic acid (5CMPBA) has revealed insights into the quenching mechanism using steady-state fluorescence measurements. Such studies suggest that static quenching mechanisms are active, providing valuable information for applications in chemical sensing and molecular interaction studies (Geethanjali, Nagaraja, & Melavanki, 2015).
Applications in Organic Synthesis
5-Chloro-2-fluorophenylboronic acid is also involved in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura reaction. It serves as a precursor for various derivatives, impacting the electronic properties and reactivity of the compounds produced. For instance, its role in the synthesis of various derivatives based on 5-aryl-2-bromo-3-hexylthiophene showcases its utility in creating compounds with potential pharmacological applications (Ikram et al., 2015).
Role in Microwave-Assisted Synthesis
The compound has facilitated efficient syntheses in microwave-assisted conditions. For example, its reaction with orthochlorocyanopyridine isomers under microwave irradiation has expedited the synthesis of benzonaphthyridin-5-ones, highlighting its role in enhancing synthetic routes and methodologies (Cailly, Fabis, & Rault, 2006).
Educational Application in Chemistry
Moreover, 5-Chloro-2-fluorophenylboronic acid finds application in educational settings. It has been used in undergraduate laboratory experiments to introduce students to high-throughput experimentation techniques, reinforcing their understanding of transition metal-mediated cross-coupling reactions (Lee, Schmink, & Berritt, 2020).
Safety And Hazards
When handling 5-Chloro-2-fluorophenylboronic acid, it is advised to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
(5-chloro-2-fluorophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BClFO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTUVWGMCFXUAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Cl)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395469 | |
Record name | 5-Chloro-2-fluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60395469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-fluorophenylboronic acid | |
CAS RN |
352535-83-2 | |
Record name | 5-Chloro-2-fluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60395469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-Chloro-2-fluoro-phenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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